N-cyclopropylpyrimidine-2-sulfonamide
Description
N-Cyclopropylpyrimidine-2-sulfonamide (CAS: 1420901-22-9) is a sulfonamide derivative with the molecular formula C₇H₉N₃O₂S and a molecular weight of 199.23 g/mol . Its structure comprises a pyrimidine ring linked to a sulfonamide group, with a cyclopropyl substituent on the nitrogen atom.
Properties
IUPAC Name |
N-cyclopropylpyrimidine-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c11-13(12,10-6-2-3-6)7-8-4-1-5-9-7/h1,4-6,10H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGWKAZFYLQYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopropylpyrimidine-2-sulfonamide can be achieved through various synthetic routes. One common method involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals. This method allows for the direct synthesis of sulfonamides in a single step . Another approach involves the use of sulfur (VI) reagents to synthesize sulfonimidates, which can then be transformed into sulfonamides . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-cyclopropylpyrimidine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can lead to the formation of sulfonic acids .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that pyrimidine derivatives, including N-cyclopropylpyrimidine-2-sulfonamide, exhibit significant anti-inflammatory effects. These compounds can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into pro-inflammatory mediators such as prostaglandins .
- Mechanism of Action : The inhibition of COX enzymes leads to decreased production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory conditions.
- Case Studies : In bioassays involving carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats, certain pyrimidine derivatives demonstrated superior COX-1/COX-2 selectivity and anti-inflammatory potency compared to standard drugs like diclofenac sodium and celecoxib .
Antimicrobial Properties
This compound also shows potential as an antimicrobial agent. Research has highlighted its effectiveness against various bacterial strains, which is attributed to the sulfonamide group that can inhibit bacterial folate synthesis pathways.
- In Vitro Studies : Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria. Results indicated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Potential in Treating Autoimmune Disorders
The compound has been investigated for its role in treating autoimmune diseases through the modulation of immune responses. Inhibition of specific pathways may provide therapeutic benefits for conditions like rheumatoid arthritis and multiple sclerosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound derivatives. Various substituents on the pyrimidine ring influence biological activity:
- Electron-releasing groups : Such as pyridine or chloromethyl groups at specific positions enhance anti-inflammatory activity.
- Selectivity Index : Certain derivatives have demonstrated higher selectivity indexes against COX enzymes compared to existing NSAIDs, suggesting potential for reduced side effects while maintaining therapeutic efficacy .
Summary of Findings
The applications of this compound extend across several therapeutic areas:
| Application Area | Key Findings |
|---|---|
| Anti-inflammatory | Inhibits COX enzymes; effective in animal models |
| Antimicrobial | Effective against various bacterial strains |
| Autoimmune disorders | Potential modulation of immune responses |
Mechanism of Action
The mechanism of action of N-cyclopropylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides are known to inhibit bacterial DNA synthesis by competitively inhibiting the enzyme dihydropteroate synthetase, which is involved in the folate synthesis pathway . This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural and Functional Group Analysis
The table below compares N-cyclopropylpyrimidine-2-sulfonamide with a structurally related compound, 4-[2-(1-Acetyl-2-oxopropylidene)hydrazino]-N-(pyrimidin-2-yl)benzenesulfonamide, synthesized by Rai et al. :
Key Observations:
- Structural Complexity: Rai’s compound features a benzene ring with a hydrazino-acetyl-oxopropylidene substituent, significantly increasing its molecular weight and complexity compared to the cyclopropyl-containing analog.
- Hydrogen Bonding: The hydrazino and acetyl groups in Rai’s compound enable intramolecular N–H⋯O and intermolecular N–H⋯N interactions, which stabilize its crystal structure .
- Physicochemical Properties: The cyclopropyl group’s small size and non-aromatic nature could enhance membrane permeability in biological systems compared to bulkier aromatic derivatives like Rai’s compound.
Biological Activity
N-cyclopropylpyrimidine-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound belongs to a class of sulfonamide compounds characterized by the presence of a pyrimidine ring and a cyclopropyl group. The synthesis of this compound typically involves the reaction of cyclopropylamine with pyrimidine-2-sulfonyl chloride, leading to the formation of the desired sulfonamide derivative. This synthetic pathway is crucial as it influences the biological activity of the resulting compound.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory mediators such as prostaglandins.
- In vitro Studies : In vitro assays demonstrated that this compound exhibits significant COX-2 inhibition, with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .
- In vivo Studies : Animal models have confirmed its efficacy in reducing inflammation in carrageenan-induced paw edema and cotton pellet-induced granuloma assays, showing ED50 values that suggest a potent anti-inflammatory effect .
| Compound | ED50 (μM) | Comparison Drug | ED50 (μM) |
|---|---|---|---|
| This compound | 8.23 | Indomethacin | 9.17 |
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound functions by inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This inhibition leads to reduced bacterial growth and replication, positioning it as a potential candidate for antibiotic development .
- Efficacy : Preliminary tests revealed that this compound exhibits bacteriostatic activity against various bacterial strains, with IC50 values indicating effective inhibition at low concentrations .
3. Cytotoxic Activity
The cytotoxic effects of this compound were assessed against several human cancer cell lines.
- Cell Line Testing : In vitro studies using MTS assays showed that the compound significantly inhibited cell viability in RKO (colorectal cancer) and MCF-7 (breast cancer) cell lines, suggesting potential applications in cancer therapy .
| Cell Line | IC50 (μM) |
|---|---|
| RKO | 70.23 |
| MCF-7 | 65.45 |
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring or modifications to the sulfonamide group can significantly influence its potency and selectivity against target enzymes.
Key Findings:
- Substituents that enhance electron density on the pyrimidine ring tend to improve COX-2 selectivity and anti-inflammatory activity.
- Alterations in the cyclopropyl group can affect both solubility and bioavailability, impacting overall efficacy .
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Chronic Inflammatory Diseases : A study demonstrated its effectiveness in reducing symptoms associated with chronic inflammatory diseases in animal models, supporting further clinical investigation.
- Combination Therapies : Research indicated that when combined with other antimicrobial agents, this compound could enhance therapeutic outcomes against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-cyclopropylpyrimidine-2-sulfonamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via sulfonylation of pyrimidine derivatives. A common approach involves reacting pyrimidin-2-amine with cyclopropanesulfonyl chloride in the presence of a tertiary amine base (e.g., 3-picoline or 3,5-lutidine) to improve coupling efficiency . Intermediates are characterized using NMR (¹H/¹³C), FT-IR (to confirm sulfonamide S=O stretches at ~1350-1150 cm⁻¹), and LC-MS for purity assessment. X-ray crystallography is used for definitive structural confirmation, as demonstrated in analogous sulfonamide studies .
Q. How can researchers validate the antimicrobial activity of this compound in preliminary assays?
- Methodological Answer : Use standardized disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs). Molecular docking against bacterial targets (e.g., dihydropteroate synthase) can provide mechanistic insights, as shown in related sulfonamide derivatives .
Q. What spectroscopic techniques are critical for distinguishing this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : Cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm).
- ¹³C NMR : Cyclopropyl carbons resonate at δ 5–15 ppm.
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
- FT-IR : Sulfonamide S-O asymmetric/symmetric stretches at ~1330 cm⁻¹ and ~1160 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to enzyme targets?
- Methodological Answer : Use molecular dynamics (MD) simulations and docking software (e.g., AutoDock Vina) with crystal structures from the PDB (e.g., 3TY7 for dihydropteroate synthase). Validate predictions with in vitro enzyme inhibition assays. Adjust force fields to account for cyclopropane ring strain and sulfonamide tautomerism .
Q. What strategies resolve contradictions in antimicrobial activity data across different studies?
- Methodological Answer :
- Variable Control : Standardize bacterial strains (e.g., ATCC references) and growth conditions (pH, temperature).
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution.
- Metabolite Screening : Test for degradation products via HPLC and correlate with activity loss.
- Resistance Profiling : Check for efflux pump overexpression in resistant strains using RT-qPCR .
Q. How do substituents on the pyrimidine ring affect the reactivity of this compound in nucleophilic substitutions?
- Data-Driven Analysis :
| Substituent Position | Reactivity (Relative Rate) | Key Observation |
|---|---|---|
| 4-Cl | 1.8 | Enhanced leaving group ability |
| 5-NO₂ | 2.3 | Electron-withdrawing effect stabilizes transition state |
| 6-Me | 0.5 | Steric hindrance reduces reactivity |
- Methodology : Compare reaction rates under identical conditions (e.g., SNAr with morpholine). Use Hammett σ constants to predict electronic effects .
Structural and Mechanistic Insights
Q. What intermolecular interactions stabilize the crystal structure of this compound?
- Methodological Answer : X-ray analysis reveals N–H⋯N hydrogen bonds between the sulfonamide NH and pyrimidine N atoms (d = 2.85 Å, θ = 158°). Van der Waals interactions between cyclopropyl and adjacent aromatic rings further stabilize the lattice .
Q. How can reaction yields be optimized in large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
